3-Methyl-1,5-heptadiene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

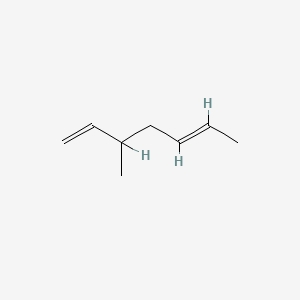

Structure

2D Structure

3D Structure

Properties

CAS No. |

4894-62-6 |

|---|---|

Molecular Formula |

C8H14 |

Molecular Weight |

110.2 g/mol |

IUPAC Name |

(5E)-3-methylhepta-1,5-diene |

InChI |

InChI=1S/C8H14/c1-4-6-7-8(3)5-2/h4-6,8H,2,7H2,1,3H3/b6-4+ |

InChI Key |

QIWJMWAOAINRPL-GQCTYLIASA-N |

SMILES |

CC=CCC(C)C=C |

Isomeric SMILES |

C/C=C/CC(C)C=C |

Canonical SMILES |

CC=CCC(C)C=C |

Other CAS No. |

50763-51-4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Methyl-1,5-heptadiene

Introduction

3-Methyl-1,5-heptadiene is a non-conjugated diene that serves as a valuable substrate and intermediate in organic synthesis. Its structure, featuring both a terminal and an internal double bond, as well as a chiral center, provides a rich platform for investigating stereoselective reactions and complex molecule synthesis. This guide offers an in-depth exploration of the chemical and physical properties, spectroscopic signature, synthesis, and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to provide not just procedural information, but also the underlying mechanistic rationale to empower informed experimental design.

Physicochemical Properties

This compound is a volatile, flammable liquid. Its fundamental properties are summarized in the table below, providing a foundational understanding of its physical behavior. The presence of a methyl group at the 3-position introduces a stereocenter, leading to the existence of (R)- and (S)-enantiomers. Furthermore, the internal double bond can exist as either the (E)- or (Z)-diastereomer.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄ | [1][2][3] |

| Molecular Weight | 110.20 g/mol | [1][2][3] |

| CAS Number | 4894-62-6 (unspecified stereochemistry), 50592-72-8 ((E)-isomer), 50763-51-4 ((Z)-isomer) | [1][4][5] |

| Boiling Point | 111.5-113.5 °C | [1] |

| Density | 0.736 g/cm³ | [1] |

| Flash Point | 9.3 °C | [1] |

| LogP | 3.3 | [6] |

| Vapor Pressure | 26.6 mmHg at 25°C | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 3 | [1] |

Spectroscopic Analysis

A thorough understanding of the spectroscopic characteristics of this compound is paramount for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~5.75 | ddt | 1H | H-2 | Vinyl proton, coupled to H-1 (cis and trans) and H-3. |

| ~5.40 | m | 2H | H-5, H-6 | Internal vinyl protons, complex coupling. |

| ~4.95 | m | 2H | H-1 | Terminal vinyl protons. |

| ~2.70 | m | 1H | H-3 | Allylic proton, coupled to H-2, H-4, and methyl protons. |

| ~2.10 | q | 2H | H-4 | Allylic protons, coupled to H-3 and H-5. |

| ~1.65 | d | 3H | H-7 | Methyl protons on the double bond. |

| ~1.00 | d | 3H | 3-CH₃ | Methyl protons adjacent to the chiral center. |

¹³C NMR (Predicted, 125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~142 | C-2 | Terminal alkene carbon. |

| ~130 | C-5 or C-6 | Internal alkene carbon. |

| ~125 | C-5 or C-6 | Internal alkene carbon. |

| ~114 | C-1 | Terminal alkene carbon. |

| ~40 | C-3 | Chiral center, allylic carbon. |

| ~35 | C-4 | Allylic carbon. |

| ~20 | 3-CH₃ | Methyl group on the chiral center. |

| ~18 | C-7 | Methyl group on the double bond. |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions resulting from the cleavage of the hydrocarbon chain.

Key Fragmentation Peaks (m/z): [7][8]

-

110 (M⁺): Molecular ion peak.

-

95: Loss of a methyl group ([M-15]⁺).

-

81: Loss of an ethyl group ([M-29]⁺).

-

67: Loss of a propyl group ([M-43]⁺), a common fragmentation for allylic cleavage.

-

55: A prominent peak corresponding to the C₄H₇⁺ fragment.

-

41: A prominent peak corresponding to the allyl cation (C₃H₅⁺).

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its alkene functional groups.

Characteristic IR Absorptions (cm⁻¹):

-

~3075: C-H stretch of the terminal vinyl group (=C-H).

-

~2960-2850: C-H stretch of the alkyl groups.

-

~1640: C=C stretch of the terminal double bond.

-

~1655: C=C stretch of the internal double bond.

-

~990 and ~910: Out-of-plane C-H bending of the terminal vinyl group (-CH=CH₂).

-

~965: Out-of-plane C-H bending of the trans-internal double bond (for the E-isomer).

Synthesis of this compound

The stereoselective synthesis of the (E) and (Z) isomers of this compound can be achieved through established olefination methodologies. The choice of reaction dictates the geometry of the resulting internal double bond.

Synthesis of (Z)-3-Methyl-1,5-heptadiene via the Wittig Reaction

The Wittig reaction, utilizing a non-stabilized ylide, is a reliable method for the synthesis of (Z)-alkenes.[9]

Experimental Protocol:

-

Ylide Generation:

-

Suspend a phosphonium salt, such as butyltriphenylphosphonium bromide, in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar).

-

Cool the suspension to 0 °C.

-

Add a strong base, such as n-butyllithium, dropwise. The formation of the ylide is typically indicated by a color change to deep red or orange.

-

Allow the mixture to stir at room temperature for 1-2 hours.

-

-

Olefination:

-

In a separate flask, dissolve 2-methyl-4-pentenal in anhydrous THF under an inert atmosphere.

-

Cool the ylide solution to 0 °C and slowly add the aldehyde solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (Z)-3-Methyl-1,5-heptadiene.

-

Caption: Wittig reaction for (Z)-3-Methyl-1,5-heptadiene synthesis.

Synthesis of (E)-3-Methyl-1,5-heptadiene via the Julia-Kocienski Olefination

The Julia-Kocienski olefination provides a highly stereoselective route to (E)-alkenes.[10][11]

Experimental Protocol:

-

Sulfone Deprotonation:

-

Dissolve a heteroaromatic sulfone, such as 1-phenyl-1H-tetrazol-5-yl propyl sulfone, in an anhydrous polar aprotic solvent (e.g., DME or THF) under an inert atmosphere.

-

Cool the solution to a low temperature (typically -78 °C).

-

Add a strong, non-nucleophilic base, such as potassium bis(trimethylsilyl)amide (KHMDS), dropwise.

-

-

Olefination:

-

To the resulting anion solution, add 2-methyl-4-pentenal dropwise at -78 °C.

-

Allow the reaction to stir at low temperature for a specified time before gradually warming to room temperature.

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate in vacuo.

-

Purify the product by column chromatography to afford (E)-3-Methyl-1,5-heptadiene.

-

Caption: Julia-Kocienski olefination for (E)-isomer synthesis.

Chemical Reactivity

The two double bonds in this compound exhibit distinct reactivity profiles, allowing for selective transformations. The terminal double bond is generally more sterically accessible and participates readily in reactions typical of monosubstituted alkenes. The internal double bond, being more substituted, is less reactive in some cases but can be targeted under specific conditions.

Cope Rearrangement

As a 1,5-diene, this compound can undergo a thermal[12][12]-sigmatropic rearrangement known as the Cope rearrangement.[13][14][15][16] This concerted, pericyclic reaction proceeds through a chair-like transition state and is typically reversible. The position of the equilibrium is determined by the relative thermodynamic stabilities of the starting material and the rearranged product. Heating this compound can lead to the formation of 5-methyl-1,5-heptadiene.

Experimental Conditions:

-

The reaction is typically carried out by heating the neat diene or a solution in a high-boiling inert solvent to temperatures in the range of 150-300 °C in a sealed tube.[13]

-

The progress of the rearrangement can be monitored by GC-MS or NMR spectroscopy.

Caption: Cope rearrangement of this compound.

Electrophilic Addition

The double bonds of this compound readily undergo electrophilic addition reactions. The regioselectivity of these reactions is governed by Markovnikov's rule, which predicts the formation of the most stable carbocation intermediate.[17][18][19][20]

Example: Addition of HBr

The addition of hydrogen bromide proceeds via protonation of a double bond to form a carbocation, which is then attacked by the bromide ion. Protonation of the terminal double bond can lead to a secondary carbocation at C-2, while protonation of the internal double bond can lead to a tertiary carbocation at C-5 (which is also allylically stabilized). The tertiary carbocation is more stable, and thus the major product is expected to be 5-bromo-3-methyl-1-heptene.

Experimental Protocol:

-

Dissolve this compound in a suitable inert solvent (e.g., dichloromethane) and cool to 0 °C.

-

Bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can be purified by chromatography.

Caption: Electrophilic addition of HBr to this compound.

Catalytic Hydrogenation

The double bonds of this compound can be reduced to the corresponding alkane, 3-methylheptane, through catalytic hydrogenation.[21][22][23][24] By carefully selecting the catalyst and reaction conditions, it may be possible to achieve selective hydrogenation of the less substituted terminal double bond.

Experimental Protocol:

-

Dissolve this compound in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C or PtO₂).

-

Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

-

Stir the reaction under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the theoretical amount of hydrogen has been consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to obtain 3-methylheptane.

Ozonolysis

Ozonolysis is a powerful method for the oxidative cleavage of double bonds, yielding carbonyl compounds.[1][25][26][27][28] Treatment of this compound with ozone followed by a reductive work-up (e.g., with dimethyl sulfide or zinc) will cleave both double bonds.

Expected Products:

-

Cleavage of the terminal double bond (C1-C2) yields formaldehyde and 2-methyl-4-hexenal.

-

Cleavage of the internal double bond (C5-C6) yields propanal and 3-methyl-1,5-dialdehyde.

Experimental Protocol:

-

Dissolve this compound in an inert solvent (e.g., dichloromethane or methanol) and cool to -78 °C.

-

Bubble a stream of ozone-oxygen through the solution until a blue color persists, indicating the presence of excess ozone.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

-

Add a reducing agent, such as dimethyl sulfide or zinc dust and acetic acid, and allow the mixture to warm to room temperature.

-

Perform an appropriate aqueous work-up and extract the products.

-

The resulting aldehydes can be isolated and purified by distillation or chromatography.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate precautions in a well-ventilated fume hood.[5] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes, and prevent inhalation of vapors. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

GHS Hazard Statements (Anticipated):

-

H225: Highly flammable liquid and vapor.

-

May cause skin and eye irritation.

-

May be harmful if inhaled or swallowed.

Conclusion

This compound is a versatile diene with a rich and varied chemical reactivity. Its distinct double bonds and chiral center make it an excellent model system for studying reaction mechanisms and a useful building block in stereoselective synthesis. This guide provides a comprehensive overview of its properties, analysis, synthesis, and key reactions, intended to serve as a valuable resource for researchers in the chemical sciences. The provided protocols and mechanistic insights are designed to facilitate the effective and safe utilization of this compound in the laboratory.

References

- 1. Ozonolysis - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | 50592-72-8 [amp.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. mVOC 4.0 [bioinformatics.charite.de]

- 7. (5Z)-3-Methyl-1,5-heptadiene [webbook.nist.gov]

- 8. 1,5-Heptadiene, 3-methyl- [webbook.nist.gov]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Julia Olefination [organic-chemistry.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Cope Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. Cope Rearrangement [organic-chemistry.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. youtube.com [youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. ch.ic.ac.uk [ch.ic.ac.uk]

- 26. byjus.com [byjus.com]

- 27. masterorganicchemistry.com [masterorganicchemistry.com]

- 28. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 3-Methyl-1,5-heptadiene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Branched Non-Conjugated Dienes

3-Methyl-1,5-heptadiene is a non-conjugated diene, a class of organic molecules characterized by two double bonds separated by more than one single bond. While often overshadowed by their conjugated counterparts, non-conjugated dienes, particularly "skipped dienes" with a 1,4- or 1,5-relationship between the double bonds, are prevalent structural motifs in a variety of natural products, including alkaloids, fatty acids, terpenoids, and polyketides.[1] The presence of a methyl branch, as in this compound, introduces a stereocenter and influences the molecule's three-dimensional conformation, making it a valuable chiral building block in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound, focusing on its chemical identity, a representative synthetic protocol, physicochemical and spectroscopic properties, and its relevance in the broader context of organic synthesis and drug discovery.

Chemical Identity and CAS Numbers

This compound can exist as a racemic mixture or as individual enantiomers due to the chiral center at the C3 position. Furthermore, the double bond at the C5 position can exist as either the (E) or (Z) isomer. It is crucial for researchers to be aware of the specific isomeric form they are working with, as this can significantly impact reactivity and biological activity. The Chemical Abstracts Service (CAS) has assigned the following numbers to different forms of this compound:

| Isomeric Form | CAS Number |

| This compound (Isomer unspecified) | 4894-62-6[2] |

| (5Z)-3-Methyl-1,5-heptadiene | 50763-51-4[3] |

| (5E)-3-Methyl-1,5-heptadiene | 50592-72-8 |

A Representative Synthetic Protocol: Grignard Cross-Coupling

While numerous methods exist for the synthesis of substituted dienes, a robust and versatile approach involves the cross-coupling of a Grignard reagent with a suitable haloalkene.[4][5] The following protocol outlines a representative synthesis of this compound, predicated on the well-established principles of Grignard chemistry. This method offers a logical and experimentally feasible route for laboratory-scale preparation.

Diagram of the Synthetic Workflow

Caption: A conceptual workflow for the synthesis of this compound via Grignard cross-coupling.

Step-by-Step Methodology

Materials:

-

Magnesium turnings

-

Allyl bromide

-

3-Chloro-1-butene

-

Anhydrous diethyl ether

-

Iodine (crystal)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of the Grignard Reagent (Allylmagnesium Bromide):

-

Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.

-

Once cool, add magnesium turnings to the flask.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of allyl bromide in anhydrous diethyl ether.

-

Slowly add a small portion of the allyl bromide solution to the magnesium turnings. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.[6]

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey solution is the allylmagnesium bromide Grignard reagent.

-

-

Cross-Coupling Reaction:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of 3-chloro-1-butene in anhydrous diethyl ether in the dropping funnel.

-

Add the 3-chloro-1-butene solution dropwise to the stirred Grignard reagent. Maintain a low temperature throughout the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete reaction.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the diethyl ether solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.

-

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its identification, purification, and use in further synthetic applications.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₄ | [3] |

| Molecular Weight | 110.20 g/mol | [7] |

| Boiling Point | 111-113 °C at 760 mmHg | |

| Density | ~0.74 g/cm³ | |

| Appearance | Colorless liquid |

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching and bending vibrations of the alkene and alkane moieties. Key expected peaks include:

-

~3075 cm⁻¹ (C-H stretch of =C-H)

-

~2960-2850 cm⁻¹ (C-H stretch of -C-H)

-

~1640 cm⁻¹ (C=C stretch)

-

~990 and 910 cm⁻¹ (out-of-plane C-H bend of a monosubstituted alkene)

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 110. The fragmentation pattern will be characteristic of an unsaturated hydrocarbon, with prominent peaks resulting from the loss of alkyl and alkenyl fragments. The NIST WebBook provides reference mass spectra for both the (Z)-isomer (CAS 50763-51-4) and the unspecified isomer (CAS 4894-62-6).[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides detailed information about the electronic environment of each hydrogen atom. The expected chemical shifts (δ) are approximately:

-

4.9-5.9 ppm (vinyl protons, -CH=CH₂ and -CH=CH-)

-

~2.0-2.3 ppm (allylic protons)

-

~1.0 ppm (methyl protons, -CH₃)

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The expected chemical shifts (δ) are approximately:

-

114-143 ppm (alkene carbons)

-

20-40 ppm (alkane carbons)

-

-

Applications in Drug Development and Natural Product Synthesis

While this compound itself may not be a final drug product, its structural motif is a key component in many biologically active molecules and a valuable intermediate in their synthesis.[8][9] The presence of two reactive double bonds allows for a variety of chemical transformations, and the chiral center provides a handle for stereocontrolled synthesis.

Diagram of Potential Synthetic Transformations

References

- 1. Skipped dienes in natural product synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. 1,5-Heptadiene, 3-methyl- [webbook.nist.gov]

- 3. (5Z)-3-Methyl-1,5-heptadiene [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Versatile Route to 2-Substituted Cyclic 1,3-Dienes via a Copper(I)-Catalyzed Cross-Coupling Reaction of Dienyl Triflates with Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. (5Z)-3-Methyl-1,5-heptadiene | C8H14 | CID 5356154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dienes as Versatile Substrates for Transition Metal-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of dienes from pyrrolidines using skeletal modification - PMC [pmc.ncbi.nlm.nih.gov]

3-Methyl-1,5-heptadiene boiling point and density

An In-depth Technical Guide to the Physicochemical Characterization of 3-Methyl-1,5-heptadiene: Boiling Point and Density

Introduction

This compound is an unsaturated hydrocarbon with the molecular formula C8H14. As a diene, its chemical reactivity and physical properties are of significant interest in organic synthesis and material science. Accurate knowledge of its fundamental physicochemical properties, such as boiling point and density, is crucial for its application in research and development, particularly in reaction engineering, process design, and safety assessments. This guide provides a comprehensive overview of the boiling point and density of this compound, the methodologies for their determination, and the scientific principles underpinning these experimental choices.

Physicochemical Properties of this compound

The physical properties of this compound can vary slightly depending on the specific isomer. Below is a summary of the key data available for this compound.

| Property | Value | CAS Number | Source |

| Boiling Point | 111.6°C at 760 mmHg | 50763-51-4 | [1] |

| 111.5-113.5°C | 4894-62-6 | [] | |

| Density | 0.736 g/cm³ | 50763-51-4 | [1] |

| Molecular Formula | C8H14 | Multiple | [1][][3][4][5] |

| Molecular Weight | 110.20 g/mol | Multiple | [][3] |

| Vapor Pressure | 26.6 mmHg at 25°C | 50763-51-4 | [1] |

| Flash Point | 9.3°C | 50763-51-4 | [1] |

It is important to note that this compound exists as different isomers, including (5Z)-3-Methyl-1,5-heptadiene (CAS: 50763-51-4)[3][5] and the more general this compound (CAS: 4894-62-6)[][6]. These structural differences can lead to slight variations in physical properties.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a volatile organic compound like this compound, the distillation method is a standard and reliable technique for determining the boiling point at atmospheric pressure.

Principle of the Method

This method relies on heating the liquid to its boiling point, allowing the vapor to rise and then be cooled and condensed back into a liquid, which is then collected. The temperature of the vapor is measured during this process, and a stable temperature reading during the collection of the distillate corresponds to the boiling point of the substance. This approach is effective because, for a pure substance, the temperature of the vapor in equilibrium with the boiling liquid remains constant.

Step-by-Step Experimental Protocol

-

Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: A known volume of this compound is placed in the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

-

Heating: The heating mantle is turned on, and the liquid is heated gently. The heating rate is controlled to achieve a steady distillation rate of approximately 1-2 drops per second.

-

Temperature Measurement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid.

-

Data Collection: The temperature is recorded when the first drop of distillate is collected and monitored throughout the distillation process. The boiling point is the temperature range over which the bulk of the liquid distills at a constant temperature.

-

Pressure Correction: Since the boiling point is dependent on the ambient pressure, the recorded atmospheric pressure is noted, and the boiling point can be corrected to standard pressure (760 mmHg) if necessary, using the Clausius-Clapeyron relation or established nomographs.

Experimental Determination of Density

The density of a substance is its mass per unit volume. For liquids, a pycnometer is a commonly used instrument for precise density determination.

Principle of the Method

A pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows air bubbles to escape. This design allows for the measurement of a precise volume of liquid. By weighing the pycnometer empty, filled with a reference substance of known density (such as deionized water), and then filled with the sample liquid, the density of the sample can be accurately calculated.

Step-by-Step Experimental Protocol

-

Pycnometer Preparation: The pycnometer is thoroughly cleaned, dried, and weighed accurately on an analytical balance.

-

Calibration with Water: The pycnometer is filled with deionized water of a known temperature. The stopper is carefully inserted, ensuring any excess water exits through the capillary. The outside of the pycnometer is dried, and it is weighed again. The volume of the pycnometer can be calculated using the known density of water at that temperature.

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound. The same procedure of inserting the stopper, drying the exterior, and weighing is followed.

-

Temperature Control: All measurements should be conducted at a constant, recorded temperature, as density is temperature-dependent. A water bath is often used to maintain a stable temperature.

-

Calculation: The density of this compound is calculated using the following formula: Density of Sample = (Mass of Sample / Volume of Pycnometer)

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 3. (5Z)-3-Methyl-1,5-heptadiene | C8H14 | CID 5356154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. (5Z)-3-Methyl-1,5-heptadiene [webbook.nist.gov]

- 6. 1,5-Heptadiene, 3-methyl- (CAS 4894-62-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

Spectroscopic Characterization of 3-Methyl-1,5-heptadiene: A Technical Guide

This guide provides an in-depth technical overview of the spectroscopic characterization of 3-Methyl-1,5-heptadiene, a non-conjugated diene with the molecular formula C₈H₁₄.[1][2][3][4] Aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this document details the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and provide actionable insights for compound verification and analysis.

Introduction

This compound is a volatile hydrocarbon belonging to the class of skipped dienes, where the two double bonds are separated by more than one single bond. This structural feature dictates its unique spectroscopic signature. Accurate characterization of such molecules is paramount for quality control in synthesis, understanding reaction mechanisms, and for the development of new chemical entities. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, offering a comprehensive analytical perspective.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern, which is instrumental in confirming its structure.

Data Interpretation

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) and a series of fragment ions. The molecular weight of this compound is 110.20 g/mol .[3][4]

Table 1: Key Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Ion | Relative Intensity | Fragmentation Pathway |

| 110 | [C₈H₁₄]⁺ | Low | Molecular Ion |

| 95 | [C₇H₁₁]⁺ | Moderate | Loss of a methyl radical (•CH₃) |

| 81 | [C₆H₉]⁺ | High | Allylic cleavage, loss of an ethyl radical (•C₂H₅) |

| 67 | [C₅H₇]⁺ | High | Allylic cleavage, loss of a propyl radical (•C₃H₇) |

| 55 | [C₄H₇]⁺ | High | Various fragmentation pathways |

| 41 | [C₃H₅]⁺ | Base Peak | Allylic cation, resonance stabilized |

The fragmentation of alkenes in EI-MS is primarily driven by the formation of stable carbocations.[3] The most prominent fragmentation pathway for this compound is allylic cleavage, which leads to the formation of resonance-stabilized allylic cations. The base peak at m/z 41 corresponds to the highly stable allyl cation ([C₃H₅]⁺). The significant peaks at m/z 67 and 81 are also due to allylic cleavages at different positions within the molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry

Objective: To obtain a mass spectrum of this compound for molecular weight determination and structural elucidation.

Methodology:

-

Sample Introduction: Introduce a volatile liquid sample of this compound into the mass spectrometer via a gas chromatography (GC) inlet or a direct insertion probe.

-

Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) in the ion source.

-

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and record their abundance to generate a mass spectrum.

Diagram 1: Key Fragmentation Pathway in Mass Spectrometry

References

An In-depth Technical Guide to the Stereoselective Synthesis of (Z)-3-methylhepta-1,5-diene

Introduction: The Imperative of Stereochemical Control

In the landscape of modern organic synthesis, particularly within drug development and materials science, the precise spatial arrangement of atoms within a molecule is paramount. Stereoisomers of a compound can exhibit vastly different biological activities, pharmacological properties, and material characteristics. The synthesis of (Z)-3-methylhepta-1,5-diene, a non-conjugated diene featuring a cis-configured internal double bond, serves as an excellent case study in the application of stereoselective methodologies. This guide provides a comprehensive overview of the core principles and practical protocols for achieving this synthesis with high fidelity, focusing on the venerable Wittig reaction as the primary strategy and comparing it with alternative approaches. For researchers, the ability to construct specific olefin geometries on demand is not merely an academic exercise but a critical tool for molecular design and innovation.

Strategic Design: A Retrosynthetic Approach

The logical dissection of a target molecule is the first step in designing a robust synthetic plan. For (Z)-3-methylhepta-1,5-diene, the key challenge is the unambiguous construction of the C5=C6 double bond with Z-geometry. The Wittig reaction is exceptionally well-suited for this challenge, as the stereochemical outcome can be directed by the nature of the phosphorus ylide employed.[1][2]

A retrosynthetic analysis immediately points to a disconnection across the C5-C6 double bond. This approach identifies 3-methylpent-4-enal (2) as the requisite aldehyde component and an ethyl-derived phosphorus ylide (3) as the two-carbon donor. This specific disconnection is advantageous because the required ylide is "non-stabilized," a class of Wittig reagents known to strongly favor the formation of (Z)-alkenes under appropriate conditions.[1]

Caption: Retrosynthetic analysis of the target diene.

Primary Synthetic Pathway: The Z-Selective Wittig Reaction

The Wittig reaction, a Nobel Prize-winning transformation, involves the reaction of an aldehyde or ketone with a phosphorus ylide to form an alkene.[2] The stereochemical course of the reaction is largely dictated by the stability of the ylide. Non-stabilized ylides, such as the alkyl-substituted ylide required here, react rapidly and irreversibly under kinetic control to predominantly form a syn-betaine intermediate, which collapses via an oxaphosphetane to yield the (Z)-alkene.[1][2]

Workflow Stage 1: Synthesis of the Aldehyde Precursor (2)

The aldehyde, 3-methylpent-4-enal (2) , is not a common commercially available starting material and must be prepared. A reliable two-step sequence begins with the nucleophilic opening of an epoxide.

-

Alcohol Synthesis: The precursor alcohol, 3-methylpent-4-en-1-ol (5) , can be synthesized via the reaction of vinylmagnesium bromide (4) with isobutylene oxide (3-methyloxirane). The Grignard reagent preferentially attacks the less sterically hindered terminal carbon of the epoxide, yielding the desired primary alcohol after an aqueous workup.[3]

-

Oxidation: The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid requires mild conditions. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures (-78 °C), is an ideal choice due to its high efficiency and tolerance for other functional groups, such as the existing alkene in our substrate.[2][4][5]

Workflow Stage 2: The Core Wittig Reaction

With the aldehyde in hand, the key olefination can be performed. This stage involves the in situ generation of the ylide followed by its reaction with the aldehyde.

-

Ylide Generation: Ethyltriphenylphosphonium bromide is suspended in an anhydrous, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere. A strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), is added dropwise at low temperature to deprotonate the phosphonium salt, generating the bright orange or red-colored ethylidenetriphenylphosphorane ylide (3) .[6]

-

Olefination: The aldehyde (2) , dissolved in anhydrous THF, is then added slowly to the ylide solution at low temperature. The reaction is typically allowed to warm to room temperature to ensure completion. The driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[1]

Caption: Overall synthetic workflow for (Z)-3-methylhepta-1,5-diene.

Experimental Protocol: Wittig Synthesis

Note: This protocol is a representative procedure and should be adapted based on laboratory-specific conditions and safety protocols. All operations must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Part A: Ylide Generation

-

To a flame-dried, two-necked 250 mL round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add ethyltriphenylphosphonium bromide (1.1 eq).

-

Add anhydrous THF (100 mL) via cannula. Cool the resulting suspension to 0 °C in an ice-water bath.

-

Slowly add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise via syringe over 10 minutes. A deep red or orange color should develop, indicating ylide formation.

-

Stir the mixture at 0 °C for an additional 30 minutes.

Part B: Olefination Reaction

-

In a separate flame-dried flask, dissolve 3-methylpent-4-enal (2) (1.0 eq) in anhydrous THF (20 mL).

-

Cool the ylide solution from Part A to -78 °C using a dry ice/acetone bath.

-

Slowly add the aldehyde solution to the ylide mixture via cannula over 20 minutes.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then remove the cooling bath and allow it to warm to room temperature. Stir for an additional 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the aldehyde is consumed.

Part C: Workup and Purification

-

Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent in vacuo. The crude product will be a mixture of the target diene and triphenylphosphine oxide.

-

Purify the crude material by flash column chromatography on silica gel using hexanes as the eluent to separate the nonpolar diene from the polar triphenylphosphine oxide.

Alternative Strategy: Catalytic Hydrogenation of an Enyne

An important alternative for generating Z-alkenes is the partial hydrogenation of an alkyne.[7] This method offers a different strategic approach to the target molecule.

-

Retrosynthesis: The target diene (1) can be envisioned as arising from the selective semi-hydrogenation of 3-methylhepta-1-en-5-yne (6) .

-

Catalyst System: The key to this transformation is the use of a "poisoned" catalyst, most famously the Lindlar catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline).[8] This catalyst is active enough to reduce the highly reactive alkyne but is deactivated towards the less reactive alkene product, preventing over-reduction to the alkane. The hydrogenation occurs with syn-addition of hydrogen across the alkyne on the catalyst surface, leading exclusively to the Z-alkene.[9]

This method is powerful but has drawbacks: the synthesis of the enyne precursor can be lengthy, and the catalyst often requires careful preparation and handling. Furthermore, heavy metal waste (lead) is a significant environmental concern.[8]

Data Summary and Method Comparison

| Parameter | Wittig Reaction (Non-stabilized Ylide) | Lindlar Hydrogenation |

| Key Reagents | Phosphonium salt, strong base (n-BuLi), aldehyde | Enyne substrate, H₂ gas, Pd/CaCO₃, Pb(OAc)₂, quinoline |

| Stereoselectivity | High Z-selectivity (typically >95:5 Z:E) | Excellent Z-selectivity (>98% Z) |

| Key Intermediate | Oxaphosphetane | Surface-adsorbed alkyne |

| Typical Yields | 60-85% | 70-95% |

| Advantages | Modular; builds carbon skeleton; avoids H₂ gas and heavy metals. | High stereospecificity; often high yielding. |

| Disadvantages | Stoichiometric phosphine oxide byproduct can complicate purification. Requires strong, pyrophoric base. | Requires pressurized H₂ gas; uses toxic lead; catalyst can be pyrophoric; precursor synthesis may be complex. |

Product Characterization: A Predictive Approach

As a novel or non-commercial compound, obtaining a reference spectrum for (Z)-3-methylhepta-1,5-diene can be challenging. However, its structure can be unequivocally confirmed using standard spectroscopic techniques, with predicted values providing a strong benchmark.

-

¹H NMR: The proton NMR spectrum is expected to be complex but highly informative.

-

Vinylic Protons (C1, C2): ~5.0-6.0 ppm (complex multiplet).

-

Vinylic Protons (C5, C6): ~5.2-5.6 ppm (multiplets). The crucial diagnostic feature is the vicinal coupling constant (J) between H5 and H6, which is expected to be in the range of 6-15 Hz , characteristic of a cis or Z-configuration.[7][8] A trans isomer would show a much larger coupling constant (11-18 Hz).[8]

-

Allylic Protons (C4, C7): ~2.0-2.2 ppm (multiplet for C4-H₂), ~1.6-1.7 ppm (doublet for C7-H₃).

-

Chiral Center Proton (C3): ~2.3-2.5 ppm (multiplet).

-

Methyl Protons (on C3): ~1.0-1.1 ppm (doublet).

-

-

¹³C NMR: The carbon spectrum will confirm the number and type of carbon atoms.

-

Alkene Carbons: Four signals expected in the ~115-140 ppm range.

-

Alkyl Carbons: Four signals expected in the ~20-45 ppm range.

-

-

Mass Spectrometry (MS): Will show the molecular ion peak (M⁺) corresponding to the molecular weight of C₈H₁₄ (110.20 g/mol ).

-

Infrared (IR) Spectroscopy: Will show characteristic C=C stretching (~1640-1660 cm⁻¹) and vinylic =C-H stretching (>3000 cm⁻¹) absorptions.

Conclusion and Outlook

The synthesis of (Z)-3-methylhepta-1,5-diene is a practical illustration of the power and precision of modern synthetic methods. The Wittig reaction stands out as the superior strategy for this particular target, offering a modular and highly stereoselective route that avoids the use of high-pressure gases and toxic heavy metals associated with catalytic hydrogenation. The key to its success lies in the rational choice of a non-stabilized ylide to enforce the desired Z-geometry through a kinetically controlled pathway. By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can confidently construct complex molecular architectures with the high degree of stereochemical fidelity required for advanced applications.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to 3-Methyl-1,5-heptadiene: Structure, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the acyclic diene, 3-Methyl-1,5-heptadiene. The document delves into the structural elucidation of the molecule, supported by a theoretical analysis of its spectroscopic characteristics. A detailed, field-proven synthetic protocol is presented, with a focus on the causal reasoning behind the selection of reagents and reaction conditions. Furthermore, this guide explores the potential applications of this compound, particularly within the context of its structural motifs and their relevance to drug discovery and development. Safety considerations for handling this compound are also outlined. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this specific chemical entity.

Introduction and Physicochemical Properties

This compound is an unsaturated hydrocarbon with the molecular formula C₈H₁₄ and a molecular weight of approximately 110.20 g/mol .[1][2] It belongs to the class of skipped dienes, where the two double bonds are separated by more than one single bond. This structural feature influences its chemical reactivity, distinguishing it from conjugated dienes.

The molecule exists as different stereoisomers due to the double bond at the 5-position. The CAS numbers for the (Z)-isomer (cis) and the (E)-isomer (trans) are 50763-51-4 and 50592-72-8, respectively.[1] A summary of its key physicochemical properties is provided in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄ | [1][2] |

| Molecular Weight | 110.20 g/mol | [1][2] |

| Boiling Point | 111.6 °C at 760 mmHg | [3] |

| Density | 0.736 g/cm³ | [3] |

| Flash Point | 9.3 °C | [3] |

| LogP | 2.77470 | [3] |

Table 1: Physicochemical Properties of this compound

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, experimentally verified NMR spectrum for this compound is not readily found in common databases, a theoretical analysis based on established principles of NMR spectroscopy allows for a confident prediction of its spectral features.

¹H NMR Spectroscopy (Predicted):

-

Vinyl Protons (C1-H₂ and C2-H): The terminal vinyl group will exhibit a complex multiplet system. The geminal protons on C1 will be diastereotopic and will show distinct signals, each coupled to the proton on C2 and to each other. The proton on C2 will appear as a multiplet due to coupling with the C1 protons and the methine proton at C3.

-

Allylic Protons (C4-H₂): These protons are adjacent to a stereocenter (C3) and a double bond (C5=C6), making them diastereotopic. They will likely appear as two distinct multiplets.

-

Internal Vinyl Protons (C5-H and C6-H): These protons will form another set of multiplets, with their chemical shifts and coupling constants being indicative of the stereochemistry (E or Z) of the double bond.

-

Methyl Protons (C3-CH₃ and C7-H₃): The methyl group at C3 will appear as a doublet, coupled to the methine proton at C3. The terminal methyl group at C7 will also be a doublet, coupled to the vinyl proton at C6.

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts will be in the characteristic regions for sp³, sp², and allylic carbons. The vinyl carbons (C1, C2, C5, C6) will resonate in the downfield region (typically 110-140 ppm), while the aliphatic carbons (C3, C4, C7, and the methyl carbon at C3) will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H and C=C bonds. Data available from the National Institute of Standards and Technology (NIST) for related compounds confirms these expectations.[1]

-

~3080 cm⁻¹: C-H stretching of the vinyl groups (=C-H).

-

~2960-2850 cm⁻¹: C-H stretching of the aliphatic methyl and methylene groups.

-

~1640 cm⁻¹: C=C stretching of the double bonds.

-

~990 and 910 cm⁻¹: Out-of-plane C-H bending vibrations of the terminal vinyl group.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound, available from the NIST WebBook, would show a molecular ion peak (M⁺) at m/z 110.[1] The fragmentation pattern would be consistent with the structure, showing characteristic losses of alkyl and alkenyl fragments.

Synthesis of this compound: A Step-by-Step Protocol

Figure 1: Proposed two-step synthesis workflow for this compound.

Step 1: Synthesis of the Intermediate, 2-Methyl-4-pentenal

This step involves the acid-catalyzed hydrolysis of the enol ether, 3,4-dihydro-4-methyl-2H-pyran, to generate the corresponding aldehyde. This reaction is analogous to the hydrolysis step in the synthesis of 3-methyl-1,5-pentanediol.[4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,4-dihydro-4-methyl-2H-pyran (1.0 eq) with a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material.

-

Work-up: Once the reaction is complete, neutralize the acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude 2-methyl-4-pentenal can be purified by distillation.

Causality Behind Experimental Choices:

-

Acid Catalyst: The acid protonates the oxygen of the enol ether, making the double bond more susceptible to nucleophilic attack by water.

-

THF as a Co-solvent: THF is used to ensure the miscibility of the organic starting material and the aqueous acid.

-

Neutralization and Extraction: The neutralization step is crucial to prevent any acid-catalyzed side reactions during work-up. Extraction isolates the desired aldehyde from the aqueous phase.

Step 2: Wittig Reaction to Form this compound

The Wittig reaction is a powerful and reliable method for converting aldehydes and ketones into alkenes.[4] In this step, 2-methyl-4-pentenal is reacted with a phosphorus ylide (a Wittig reagent) to form the terminal double bond of this compound.

Experimental Protocol:

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 eq), dropwise. The formation of the bright yellow or orange ylide indicates a successful reaction.

-

Aldehyde Addition: While maintaining the inert atmosphere and low temperature, add a solution of 2-methyl-4-pentenal (1.0 eq) in anhydrous THF to the ylide solution dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC or GC-MS analysis indicates the complete consumption of the aldehyde.

-

Quenching and Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with a non-polar organic solvent like pentane or hexane.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate carefully under reduced pressure (as the product is volatile). The final product, this compound, can be purified by fractional distillation.

Causality Behind Experimental Choices:

-

Anhydrous Conditions and Inert Atmosphere: The Wittig ylide is a strong base and is sensitive to water and oxygen. Therefore, anhydrous solvents and an inert atmosphere are essential to prevent its decomposition.

-

Strong Base: A strong base is required to deprotonate the phosphonium salt and generate the nucleophilic ylide.

-

Low Temperature: The initial formation of the ylide and the subsequent addition of the aldehyde are often carried out at low temperatures to control the reaction rate and minimize side reactions.

-

Non-polar Solvent for Extraction: A non-polar solvent is used for extraction to efficiently isolate the non-polar diene product from the more polar triphenylphosphine oxide byproduct.

Potential Applications in Drug Discovery and Development

While there is limited direct research on the biological activity of this compound itself, its structural features, particularly the diene moiety, are of interest in medicinal chemistry.

The Diene Moiety as a Pharmacophore

Diene structures are present in a variety of biologically active natural products and synthetic pharmaceuticals. They can participate in various biological interactions and serve as key structural elements for receptor binding. The presence of two double bonds allows for a defined spatial arrangement of substituents, which can be crucial for molecular recognition.

Role in Bioorthogonal Chemistry

Diene-containing molecules can participate in bioorthogonal reactions, such as the Diels-Alder reaction, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. This has potential applications in drug delivery, in-vivo imaging, and the synthesis of complex biomolecules.

Prohapten Potential and Toxicity Considerations

It is important to note that some conjugated dienes have been shown to exhibit toxicity, which is often linked to their metabolic activation to reactive epoxides.[5] While this compound is a skipped diene, the potential for metabolic activation should be a consideration in any drug development program involving this or similar structures. Some studies have indicated that conjugated dienes can act as prohaptens, being metabolized in the skin to compounds that can cause contact allergy.[6]

Safety and Handling

Based on safety data for structurally related flammable hydrocarbons, this compound should be handled with appropriate precautions.

-

GHS Hazard Classification (Predicted):

-

Physical Hazards: Flammable Liquid (Category 2 or 3).

-

Health Hazards: May be harmful if swallowed or inhaled. May cause skin and eye irritation.

-

Environmental Hazards: Harmful to aquatic life.

-

-

Recommended Personal Protective Equipment (PPE):

-

Safety glasses or goggles.

-

Chemical-resistant gloves (e.g., nitrile).

-

Flame-retardant lab coat.

-

Work in a well-ventilated fume hood.

-

-

Handling and Storage:

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Conclusion

This compound is a simple yet structurally interesting skipped diene. While detailed experimental data on its properties and biological activity are not extensively documented in publicly accessible literature, its structure can be confidently predicted using standard spectroscopic principles. A reliable synthetic route can be devised from readily available starting materials, employing well-understood and high-yielding reactions like acid-catalyzed hydrolysis and the Wittig reaction. The diene moiety within its structure suggests potential, though yet unexplored, applications in medicinal chemistry and as a building block in organic synthesis. As with any unsaturated hydrocarbon, appropriate safety precautions must be taken during its handling and use. Further research into the biological profile of this and related substituted dienes could unveil novel applications in drug discovery and development.

References

- 1. (5Z)-3-Methyl-1,5-heptadiene [webbook.nist.gov]

- 2. (5Z)-3-Methyl-1,5-heptadiene | C8H14 | CID 5356154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Metabolic Basis of Conjugated Dienes Toxicity - Adnan Elfarra [grantome.com]

- 6. A conjugated diene identified as a prohapten: contact allergenic activity and chemical reactivity of proposed epoxide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Methyl-1,5-heptadiene: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1,5-heptadiene, a simple yet significant acyclic diene, holds a notable position in the landscape of organic chemistry. This guide provides a comprehensive overview of its discovery, historical context, and evolution as a valuable tool in mechanistic studies and synthetic applications. We will delve into its physical and chemical properties, explore various synthetic methodologies, and detail its crucial role in understanding the Cope rearrangement. Furthermore, this guide will touch upon its relevance in the synthesis of natural products, particularly insect pheromones, and examine its potential, though less explored, connections to medicinal chemistry and drug development.

Introduction: Unveiling a Key Player in Pericyclic Reactions

While not a household name in the broader scientific community, this compound has carved out a crucial niche in the study of organic reaction mechanisms. Its deceptively simple structure, featuring two double bonds separated by three single bonds, makes it an ideal substrate for investigating the intricacies of pericyclic reactions, most notably the[1][1]-sigmatropic rearrangement known as the Cope rearrangement. The presence of a methyl group at the 3-position introduces an element of asymmetry, providing a handle for studying the thermodynamics and kinetics of this fascinating transformation. This guide aims to provide a thorough technical understanding of this molecule, from its foundational principles to its application in complex syntheses.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented as a landmark discovery in the annals of chemistry. Its emergence is more likely intertwined with the broader exploration of olefin synthesis and the investigation of sigmatropic rearrangements in the mid-20th century. One of the earliest relevant publications that details the preparation of similar structures is a 1967 paper in the Journal of Organic Chemistry focusing on the synthesis of various methyl- and ethyl-substituted 1,4-dienes.[1] While this paper does not specifically detail the synthesis of the 1,5-diene isomer, it lays the groundwork for the types of reactions, such as Grignard additions to unsaturated carbonyls, that would become standard for constructing such molecules.

The true significance of this compound and its structural isomers began to shine with the extensive studies on the Cope rearrangement, a reaction first reported by Arthur C. Cope.[2] The thermal isomerization of 1,5-dienes provided a fertile ground for physical organic chemists to test theories of reaction mechanisms, transition state geometries, and the influence of substituents on reaction rates and equilibria.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless, flammable liquid with the chemical formula C₈H₁₄ and a molecular weight of 110.20 g/mol .[3][4] Its unsaturated nature makes it soluble in most organic solvents. Several CAS numbers are associated with this compound and its stereoisomers, including 4894-62-6, 50592-72-8 (for the trans-isomer), and 50763-51-4 (for the cis-isomer).[4][5][6]

A comprehensive understanding of its structure is derived from various spectroscopic techniques.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄ | [3][4] |

| Molecular Weight | 110.20 g/mol | [3] |

| Boiling Point | 111.6 °C at 760 mmHg | [4] |

| Density | 0.736 g/cm³ | [4] |

| Flash Point | 9.3 °C | [4] |

| Vapor Pressure | 26.6 mmHg at 25°C | [4] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum would be characterized by signals in the olefinic region (around 4.9-5.8 ppm) corresponding to the vinyl protons. The allylic protons would appear further upfield, and the methyl group would present as a doublet.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the sp² hybridized carbons of the double bonds (typically in the 110-145 ppm range) and the sp³ hybridized carbons of the alkyl chain.[9][10]

-

Mass Spectrometry: The electron ionization mass spectrum would show a molecular ion peak at m/z 110, with characteristic fragmentation patterns for an unsaturated hydrocarbon.[5]

Synthesis of this compound: Methodologies and Mechanistic Considerations

The synthesis of this compound can be approached through several classic organic reactions. The choice of method often depends on the desired stereochemistry of the double bonds and the availability of starting materials.

Grignard and Organolithium Reactions

A common and versatile method for constructing the carbon skeleton of this compound involves the reaction of an organometallic reagent with an appropriate electrophile.[2][11][12][13] For example, the addition of a crotyl Grignard reagent (or the corresponding organolithium) to methacrolein would yield the desired alcohol precursor, which can then be deoxygenated to the diene.

Caption: Grignard-based synthetic route.

The causality behind this choice lies in the robust and predictable nature of Grignard reactions for C-C bond formation. The regioselectivity of the Grignard addition is a key consideration, and reaction conditions can be tuned to favor the desired isomer.

Wittig and Related Olefination Reactions

The Wittig reaction provides another powerful tool for the stereoselective synthesis of alkenes and can be adapted for the preparation of 1,5-dienes.[14][15][16][17] A plausible disconnection for this compound would involve the reaction of a phosphonium ylide derived from a 4-halobut-1-ene with acetone.

Experimental Protocol: A Generalized Wittig Approach

-

Ylide Formation: A solution of the appropriate phosphonium salt (e.g., (but-3-en-1-yl)triphenylphosphonium bromide) in an anhydrous aprotic solvent like THF is treated with a strong base (e.g., n-butyllithium or sodium hydride) at low temperature to generate the corresponding ylide.

-

Olefination: The aldehyde or ketone (in this conceptual example, acetone) is then added to the ylide solution, and the reaction is allowed to warm to room temperature.

-

Workup and Purification: The reaction is quenched with a protic solvent, and the product is extracted with an organic solvent. The crude product is then purified by distillation or chromatography to separate the desired diene from triphenylphosphine oxide.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides yield E-alkenes. This allows for a degree of control over the geometry of the newly formed double bond.

The Cope Rearrangement: A Mechanistic Playground

This compound and its isomers are classic substrates for studying the Cope rearrangement, a thermally induced[1][1]-sigmatropic shift.[2][18] This reaction proceeds through a cyclic, chair-like transition state and is a prime example of a concerted pericyclic reaction.[2]

Caption: Cope rearrangement of this compound.

The methyl group at the 3-position influences the equilibrium of the rearrangement. The relative stability of the starting material and the product, which is often dictated by the substitution pattern of the double bonds, determines the position of the equilibrium. The stereospecificity of the Cope rearrangement is a key feature, with the geometry of the transition state directly influencing the stereochemistry of the product.[14]

Applications in Synthesis and Beyond

While primarily a tool for mechanistic studies, the 1,5-diene motif present in this compound is a recurring structural element in various natural products and has been utilized in synthetic strategies.

Insect Pheromones

Many insect pheromones are long-chain unsaturated hydrocarbons, and the 1,5-diene unit is a common feature.[10][11][19] While this compound itself is not a known pheromone, the synthetic methodologies developed for its preparation are directly applicable to the synthesis of these biologically active molecules. The stereoselective synthesis of specific olefin geometries is paramount for pheromone activity, making reactions like the Wittig olefination particularly valuable in this context.

As a Chiral Building Block

The chirality of this compound, when synthesized in an enantiomerically pure form, allows it to serve as a chiral building block in the synthesis of more complex molecules.[5][12] The diene functionality provides two reactive handles for further transformations, such as dihydroxylation, epoxidation, or metathesis, allowing for the introduction of new stereocenters with a high degree of control.

Relevance to Drug Development

The direct application of this compound in drug development is not well-documented. However, the structural motifs and synthetic strategies associated with it can be relevant. The concept of the "magic methyl" effect in medicinal chemistry, where the introduction of a methyl group can significantly impact a molecule's pharmacological properties, is a pertinent consideration.[20] Understanding how a simple methyl substituent, as in this compound, can influence reactivity and conformation provides foundational knowledge that can be extrapolated to the design of drug candidates. Furthermore, the diene unit can be a precursor to various cyclic and acyclic structures that may possess biological activity.

Conclusion and Future Outlook

This compound, though a structurally simple molecule, has played a significant role in advancing our understanding of fundamental organic reactions. Its utility as a substrate for studying the Cope rearrangement is well-established, providing valuable insights into the principles of pericyclic reactions. The synthetic methods for its preparation are classic examples of powerful C-C bond-forming reactions that are cornerstones of organic synthesis.

While its direct applications in drug development are limited, the foundational knowledge gained from studying this and related molecules is invaluable. The principles of stereocontrol, conformational analysis, and the influence of simple substituents on reactivity are all critical aspects of modern drug design. As synthetic methodologies continue to evolve, the ability to efficiently and selectively construct molecules like this compound will remain a vital skill for chemists in all fields of research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. (5Z)-3-Methyl-1,5-heptadiene | C8H14 | CID 5356154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. (5Z)-3-Methyl-1,5-heptadiene [webbook.nist.gov]

- 6. Page loading... [guidechem.com]

- 7. forskning.ruc.dk [forskning.ruc.dk]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. scribd.com [scribd.com]

- 16. Wittig Reaction [organic-chemistry.org]

- 17. people.chem.umass.edu [people.chem.umass.edu]

- 18. Grignard Reaction [organic-chemistry.org]

- 19. (5Z)-3-Methyl-1,5-heptadiene (CAS 50763-51-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 20. mdpi.com [mdpi.com]

A Theoretical and Mechanistic Exploration of 3-Methyl-1,5-heptadiene: A Guide for Researchers

Abstract

This technical guide provides an in-depth theoretical examination of 3-methyl-1,5-heptadiene, a molecule of significant interest in the study of pericyclic reactions and as a potential building block in organic synthesis. While direct computational studies on this specific substituted heptadiene are not extensively documented in peer-reviewed literature, this guide synthesizes foundational theoretical principles and extrapolates from comprehensive studies on analogous 1,5-diene systems. We will explore the molecule's structural nuances, predict its conformational landscape, and delve into the mechanistic intricacies of its most notable transformation: the Cope rearrangement. This document is intended to serve as a valuable resource for researchers in physical organic chemistry, computational chemistry, and drug development by providing a robust theoretical framework for understanding and predicting the behavior of this compound and related compounds.

Introduction: The Significance of a Substituted Diene

This compound (C₈H₁₄) is an unsaturated hydrocarbon that, at first glance, appears to be a simple acyclic diene.[1][2] However, its strategic placement of a methyl group at the C3 position and the presence of two terminal double bonds make it a fascinating subject for both theoretical and synthetic chemists. The molecule's structure is intrinsically linked to the study of[1][1]-sigmatropic rearrangements, most notably the Cope rearrangement, a cornerstone of physical organic chemistry.[3] The methyl substituent acts as a stereochemical and electronic probe, influencing the kinetics and thermodynamics of such rearrangements.[4]

Understanding the theoretical underpinnings of this compound's behavior is crucial for predicting its reactivity, designing novel synthetic routes, and potentially incorporating its structural motifs into more complex molecules, including pharmacologically active agents. This guide will provide a comprehensive overview of the theoretical methodologies applicable to this system, an analysis of its structural and electronic properties, and a detailed exploration of its reactivity profile.

Molecular Structure and Stereoisomerism

This compound possesses a chiral center at the C3 carbon, meaning it can exist as two enantiomers: (R)-3-methyl-1,5-heptadiene and (S)-3-methyl-1,5-heptadiene. Furthermore, the double bond at the C5 position can exist as either (E) or (Z) isomers. This leads to the possibility of four distinct stereoisomers. The specific stereochemistry of the starting material can have profound implications for the stereochemical outcome of its reactions, a key consideration in asymmetric synthesis.

| Property | Value |

| Molecular Formula | C₈H₁₄ |

| Molecular Weight | 110.20 g/mol |

| Boiling Point | 111.6 °C at 760 mmHg[1] |

| Density | 0.736 g/cm³[1] |

| CAS Number (unspecified stereochemistry) | 4894-62-6[5] |

| (Z)-isomer CAS Number | 50763-51-4[6] |

| (E)-isomer CAS Number | 50592-72-8 |

Theoretical and Computational Methodology

The study of non-rigid molecules like this compound necessitates the use of computational chemistry to explore its potential energy surface. The choice of theoretical method is critical for obtaining accurate and reliable results.

Conformational Analysis

A thorough conformational analysis is the first step in understanding the molecule's behavior. Due to the presence of several rotatable single bonds, this compound can adopt numerous conformations. The relative energies of these conformers will dictate the molecule's ground-state population and the accessibility of transition states for various reactions.

Recommended Protocol for Conformational Search:

-

Initial Structure Generation: Generate a starting 3D structure of the desired stereoisomer of this compound.

-

Molecular Mechanics (MM) Search: Employ a molecular mechanics force field (e.g., MMFF94 or AMBER) to perform a systematic or stochastic conformational search. This will efficiently explore the conformational space and identify a set of low-energy conformers.

-

DFT Optimization and Energy Refinement: The low-energy conformers identified from the MM search should then be re-optimized using Density Functional Theory (DFT). A functional such as B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d) or larger) is recommended. The M06-2X functional is often preferred for systems where dispersion forces are important.[7][8]

-

Vibrational Frequency Analysis: For each optimized conformer, a vibrational frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Caption: A typical workflow for the computational conformational analysis of a flexible molecule like this compound.

Studying the Cope Rearrangement

The Cope rearrangement is a pericyclic reaction, and its theoretical treatment often requires methods that can accurately describe the electronic structure of the transition state, which can have significant diradical character.[9][10]

Recommended Protocol for Transition State Analysis:

-

Locating the Transition State (TS): The search for the transition state of the Cope rearrangement can be initiated from a guess structure that resembles the expected chair-like or boat-like geometry. DFT methods (e.g., B3LYP or M06-2X) with a basis set like 6-31G(d) can be used for the initial TS optimization.

-

TS Verification: A vibrational frequency calculation must be performed on the optimized TS structure. A single imaginary frequency corresponding to the reaction coordinate (the breaking and forming of the C-C bonds) confirms that the structure is a true transition state.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation should be performed to connect the transition state to the reactant and product, confirming that the located TS is indeed for the desired reaction.

-

Higher-Level Energy Calculations: For a more accurate determination of the activation energy, single-point energy calculations using more sophisticated methods, such as coupled-cluster theory (e.g., CCSD(T)) or a larger basis set, can be performed on the DFT-optimized geometries. For systems with significant diradical character, multireference methods like CASSCF may be necessary.

Theoretical Results and Discussion

Conformational Preferences